4-Pyridinemethanamine, 2,3-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinemethanamine, 2,3-dimethoxy- is a chemical compound with the molecular formula C8H12N2O2. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 3 positions and an amine group attached to the methylene carbon at the 4 position of the pyridine ring
Vorbereitungsmethoden
The synthesis of 4-Pyridinemethanamine, 2,3-dimethoxy- can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethoxypyridine with formaldehyde and ammonia under specific conditions to introduce the methyleneamine group at the 4 position . The reaction typically requires a solvent such as methanol and a catalyst like hydrogen chloride gas to facilitate the addition reaction. Industrial production methods may involve optimization of reaction conditions to improve yield and reduce by-products .
Analyse Chemischer Reaktionen
4-Pyridinemethanamine, 2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-Pyridinemethanamine, 2,3-dimethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various
Eigenschaften
CAS-Nummer |
1160058-87-6 |
---|---|
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(2,3-dimethoxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-6(5-9)3-4-10-8(7)12-2/h3-4H,5,9H2,1-2H3 |
InChI-Schlüssel |
PHDRFCUQNRALFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CN=C1OC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.